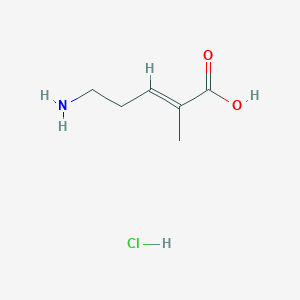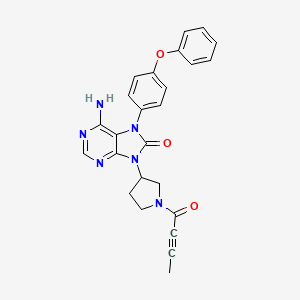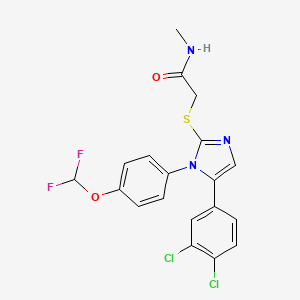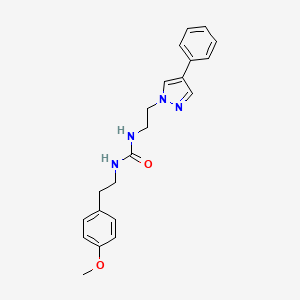
1-(4-methoxyphenethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as MPPEU, and it has been found to have several interesting properties that make it useful for a variety of research purposes.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound 1-(4-methoxyphenethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea involves the reaction of 4-methoxyphenethylamine with 4-phenyl-1H-pyrazole-1-carboxylic acid, followed by the conversion of the resulting intermediate to the final product through a series of reactions.
Starting Materials
4-methoxyphenethylamine, 4-phenyl-1H-pyrazole-1-carboxylic acid, N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), triethylamine (TEA), dimethylformamide (DMF), ethyl acetate, sodium bicarbonate (NaHCO3), magnesium sulfate (MgSO4), urea, acetic anhydride, pyridine
Reaction
Step 1: Activation of 4-phenyl-1H-pyrazole-1-carboxylic acid with DCC and NHS in DMF and TEA to form the active ester intermediate., Step 2: Addition of 4-methoxyphenethylamine to the active ester intermediate in DMF and TEA to form the amide intermediate., Step 3: Conversion of the amide intermediate to the corresponding acid chloride using acetic anhydride and pyridine in ethyl acetate., Step 4: Addition of urea to the acid chloride intermediate in ethyl acetate to form the final product., Step 5: Purification of the final product by recrystallization from ethyl acetate and drying over magnesium sulfate.
Mechanism Of Action
The mechanism of action of MPPEU involves its interaction with certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. This compound has been found to have both agonist and antagonist effects on these receptors, which can lead to a variety of biochemical and physiological effects.
Biochemical And Physiological Effects
MPPEU has been found to have several biochemical and physiological effects, including its ability to modulate the release of certain neurotransmitters in the brain, such as dopamine and serotonin. This compound has also been found to have anti-inflammatory and antioxidant properties, which may make it useful for a variety of therapeutic applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of using MPPEU in lab experiments is its ability to selectively target certain receptors in the brain, which can help researchers better understand the role of these receptors in various physiological and pathological processes. However, there are also some limitations to using this compound, including its relatively high cost and the need for specialized equipment and expertise to synthesize and purify it.
Future Directions
There are several possible future directions for research on MPPEU, including its potential applications in the treatment of various neurological and psychiatric disorders, such as schizophrenia and depression. This compound may also be useful for studying the role of certain receptors in the brain in the context of addiction and substance abuse. Additionally, further research is needed to better understand the biochemical and physiological effects of MPPEU and to develop more efficient and cost-effective synthesis methods for this compound.
Scientific Research Applications
MPPEU has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. This compound has been found to have several interesting properties, including its ability to bind to certain receptors in the brain and modulate their activity.
properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[2-(4-phenylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-27-20-9-7-17(8-10-20)11-12-22-21(26)23-13-14-25-16-19(15-24-25)18-5-3-2-4-6-18/h2-10,15-16H,11-14H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGXETRSVSDJIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

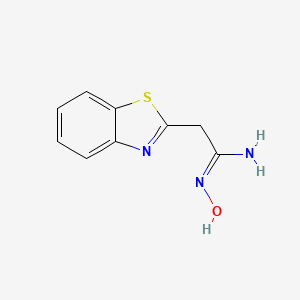
![9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2469130.png)
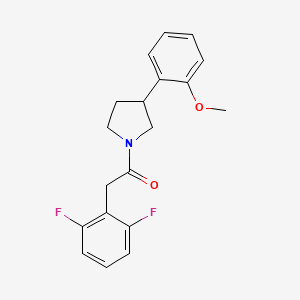
![2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2469132.png)
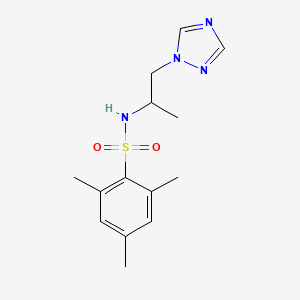
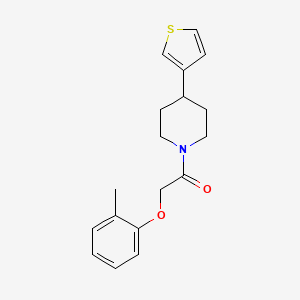
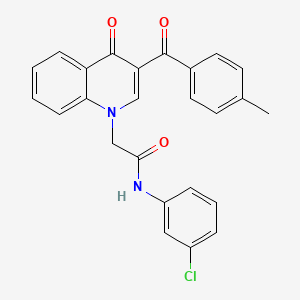
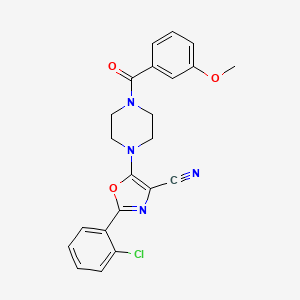
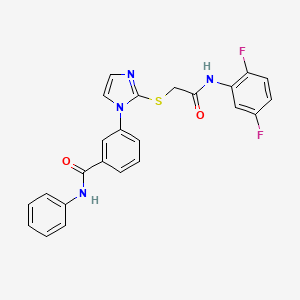
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2469142.png)
![{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B2469149.png)
